The compound can be derived from the reaction of cresols with phosphoric acid derivatives. It is classified under several categories based on its chemical structure and toxicity profile. It is recognized for its moderate acute toxicity and potential neurotoxic effects, particularly due to the presence of ortho-cresyl groups, which have been linked to organophosphate-induced delayed neurotoxicity. The classification of Bis(p-cresyl) o-Cresyl Phosphate includes:
The synthesis of Bis(p-cresyl) o-Cresyl Phosphate typically involves the following methods:
The molecular formula for Bis(p-cresyl) o-Cresyl Phosphate is . The structure features:
O=P(Oc1cc(C)ccc1)(Oc2cc(C)ccc2)
Bis(p-cresyl) o-Cresyl Phosphate can undergo various chemical reactions including:
The kinetics of these reactions depend on factors such as temperature, pH, and concentration of reactants. For instance, hydrolysis rates increase significantly in alkaline conditions.
The mechanism by which Bis(p-cresyl) o-Cresyl Phosphate exerts its effects involves:
Studies have shown that exposure to high concentrations can lead to significant neurotoxic outcomes in animal models, underscoring its potential hazards.
Bis(p-cresyl) o-Cresyl Phosphate finds applications in various fields:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9